molecular formula C4H7N3O B12903625 N,N-Dimethyl-1,3,4-oxadiazol-2-amine CAS No. 50878-79-0

N,N-Dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12903625
CAS No.: 50878-79-0
M. Wt: 113.12 g/mol
InChI Key: ARHJFQUETWHJQA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the regioisomeric forms of oxadiazoles, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of N,N’-diacylhydrazine. This process can be promoted by various reagents such as thionyl chloride (SOCl2), boron trifluoride etherate (BF3·Et2O), and tosyl chloride (TsCl) in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (Et3N), and pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods typically employ similar reagents and conditions as laboratory-scale syntheses but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N,N-Dimethyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may act on enzymes like thymidylate synthase or histone deacetylase, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-1,3,4-oxadiazol-2-amine include other oxadiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

N,N-dimethyl-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7(2)4-6-5-3-8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHJFQUETWHJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574220
Record name N,N-Dimethyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50878-79-0
Record name N,N-Dimethyl-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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